Cas no 477503-79-0 (N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide)
477503-79-0 structure
Product Name:N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide
Numéro CAS:477503-79-0
Le MF:C18H11ClN2O2S
Mégawatts:354.810141801834
CID:6136902
PubChem ID:7109192
Update Time:2025-10-20
N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide
- 2-Thiophenecarboxamide, N-[4-(2-benzoxazolyl)phenyl]-5-chloro-
- Oprea1_667859
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
- 477503-79-0
- F0817-0192
- AKOS024600631
-
- Piscine à noyau: 1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22)
- La clé Inchi: CCFRPLWRBAJKAC-UHFFFAOYSA-N
- Sourire: C1(C(NC2=CC=C(C3=NC4=CC=CC=C4O3)C=C2)=O)SC(Cl)=CC=1
Propriétés calculées
- Qualité précise: 354.0229765g/mol
- Masse isotopique unique: 354.0229765g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 3
- Complexité: 458
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.2
- Surface topologique des pôles: 83.4Ų
Propriétés expérimentales
- Dense: 1.447±0.06 g/cm3(Predicted)
- Point d'ébullition: 431.4±40.0 °C(Predicted)
- Le PKA: 11.48±0.70(Predicted)
N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0817-0192-2μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-5μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-10μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-20μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-1mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-2mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-3mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-4mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-5mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0817-0192-10mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide Littérature connexe
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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